molecular formula C13H12Cl2N2O3S B1415017 4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide CAS No. 1040011-54-8

4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide

Cat. No. B1415017
M. Wt: 347.2 g/mol
InChI Key: LQYZOJLODAHKHF-UHFFFAOYSA-N
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Description

“4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H12Cl2N2O3S . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C13H12Cl2N2O3S. It contains 13 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 347.22 . It is typically stored at room temperature and is in the form of a powder .

Scientific Research Applications

Structural and Crystallographic Studies

The compound has been studied for its crystallographic characteristics. For instance, a related Schiff base compound was synthesized and its structure was confirmed through various spectroscopic techniques and X-ray diffraction analysis, revealing the molecule's conformation and interactions such as hydrogen bonds and π–π stacking interactions (Subashini et al., 2009).

Antimicrobial Properties

Sulfonamide derivatives, including those structurally related to 4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide, have been synthesized and assessed for antimicrobial properties. Some studies highlighted their action against various bacterial strains, indicating potential as anti-bacterial alternatives (Saleem et al., 2018). Furthermore, the antibacterial activity and molecular docking computation of some sulfonamide Schiff bases have been investigated, suggesting good drug-like characteristics for certain derivatives (Mondal et al., 2015).

Coordination Chemistry and Metal Complexes

The interaction of sulfonamide-derived compounds with transition metals has been explored, revealing the formation of complexes with metals like nickel and the characterization of these complexes through various analytical techniques. These studies provide insight into the compound's coordination chemistry and potential applications in material science or catalysis (Bermejo et al., 2000).

Biological Properties and Drug Design

Several sulfonamide-derived compounds have been synthesized and characterized, with their structures proposed based on various analytical data. These compounds have been screened for in vitro antibacterial, antifungal, and cytotoxic activity, demonstrating their potential in drug development and as a basis for novel therapeutic agents (Chohan et al., 2009; Chohan et al., 2011). In addition, the synthesis, computational docking, and biological evaluation of new organosulfur metallic compounds indicate their significance as potent drugs with bioactivity enhanced upon chelation due to charge transfer (Hassan et al., 2021).

properties

IUPAC Name

4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c14-9-5-8(13(18)12(15)6-9)7-17-10-1-3-11(4-2-10)21(16,19)20/h1-6,17-18H,7H2,(H2,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYZOJLODAHKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide
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4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide
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